(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate
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Overview
Description
(3beta)-3-(Acetyloxy)pregna-5,14,16-trien-20-one is a steroidal compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an acetyloxy group at the 3-beta position and a pregnane skeleton with double bonds at the 5, 14, and 16 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-(Acetyloxy)pregna-5,14,16-trien-20-one typically involves multiple steps, starting from readily available steroid precursors. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 3-beta position.
Acetylation: Conversion of the hydroxyl group to an acetyloxy group using acetic anhydride and a catalyst such as pyridine.
Formation of Double Bonds: Introduction of double bonds at the 5, 14, and 16 positions through dehydrogenation reactions using reagents like selenium dioxide or other oxidizing agents.
Industrial Production Methods
Industrial production of (3beta)-3-(Acetyloxy)pregna-5,14,16-trien-20-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(3beta)-3-(Acetyloxy)pregna-5,14,16-trien-20-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce saturated steroids.
Scientific Research Applications
(3beta)-3-(Acetyloxy)pregna-5,14,16-trien-20-one has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (3beta)-3-(Acetyloxy)pregna-5,14,16-trien-20-one involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and influencing cellular functions. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.
Comparison with Similar Compounds
Similar Compounds
(3beta)-3-Hydroxy-pregna-5,14,16-trien-20-one: Similar structure but with a hydroxyl group instead of an acetyloxy group.
(3beta)-3-(Methoxy)pregna-5,14,16-trien-20-one: Contains a methoxy group at the 3-beta position.
Uniqueness
(3beta)-3-(Acetyloxy)pregna-5,14,16-trien-20-one is unique due to its specific functional groups and double bond configuration, which confer distinct chemical and biological properties. Its acetyloxy group enhances its reactivity and potential for further chemical modifications, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7-8,17-18,21H,6,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMXZKMIBONXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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